
Carvedilol Glucuronide
Vue d'ensemble
Description
(R,S)-Carvedilol Glucuronide est un métabolite du Carvedilol, un bêtabloqueur non sélectif utilisé principalement dans le traitement de l'hypertension et de l'insuffisance cardiaque. Le processus de glucuronidation implique la conjugaison du Carvedilol avec l'acide glucuronique, ce qui conduit à la formation de (R,S)-Carvedilol Glucuronide. Ce composé est plus soluble dans l'eau que son médicament parent, ce qui facilite son excrétion de l'organisme.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du (R,S)-Carvedilol Glucuronide implique généralement la glucuronidation enzymatique du Carvedilol en utilisant l'acide uridine diphosphate glucuronique (UDPGA) comme cofacteur. La réaction est catalysée par des enzymes UDP-glucuronosyltransférases, qui sont largement distribuées dans le foie et d'autres tissus .
Méthodes de production industrielle : La production industrielle de (R,S)-Carvedilol Glucuronide peut impliquer l'utilisation d'enzymes UDP-glucuronosyltransférases humaines recombinantes exprimées dans des microsomes de cellules d'insectes. Cette méthode assure un rendement élevé et une pureté élevée du produit glucuronide .
Analyse Des Réactions Chimiques
Formation of Carvedilol Glucuronide
- Glucuronidation : Carvedilol undergoes O-glucuronidation by UGT1A1, UGT2B4, and UGT2B7, resulting in the formation of this compound .
- Enzymatic Process : This process involves the incubation of Carvedilol with UDP-glucuronic acid in the presence of UGT enzymes under controlled conditions.
Hydrolysis of this compound
- Hydrolysis Reactions : this compound primarily undergoes hydrolysis reactions, where it is converted back to Carvedilol by β-glucuronidase enzymes.
- Reagents and Conditions : The hydrolysis typically requires β-glucuronidase and an aqueous buffer solution under mild conditions at physiological pH and temperature.
- Primary Product : The major product is Carvedilol, which is part of the metabolic pathway for drug excretion.
Stereoselectivity in Glucuronidation
- Stereoselective Glucuronidation : Studies using Chinese liver microsomes have shown stereoselective glucuronidation of carvedilol, with two carvedilol glucuronides identified via hydrolysis with β-glucuronidase and HPLC-MS/MS .
- Enzyme Kinetics : The enzyme kinetics for carvedilol enantiomers glucuronidation have been determined using reversed-phase high-pressure liquid chromatography .
Impact of Other Substances on Glucuronidation
- Amiodarone Interaction : Amiodarone can enhance carvedilol glucuronidation in vitro, with the effect being more significant for the R-carvedilol enantiomer .
- Albumin Influence : Bovine serum albumin (BSA) plays a role in the enhancing effect of amiodarone on glucuronidation activity .
- Protein Binding : Altered protein binding by amiodarone is a key mechanism for the R-selective stimulation of carvedilol glucuronidation .
UGT Isoforms and Glucuronide Formation
- UGT Involvement : Human hepatic UGT1A1, UGT2B4, and UGT2B7 are involved in carvedilol glucuronidation .
- Glucuronide Forms : Two forms of carvedilol glucuronides, G1 and G2, are observed in hepatic microsomes .
- Isoform Specificity : UGT2B4 forms both G1 and G2, while UGT1A1 and UGT2B7 are responsible for G2 and G1 formation, respectively .
Elimination and Excretion
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Carvedilol undergoes extensive metabolism in the liver, primarily through glucuronidation, which is facilitated by uridine diphosphate glucuronosyltransferase enzymes. Approximately 5.2% of an administered dose of carvedilol is excreted as carvedilol glucuronide in urine, highlighting its role as a major metabolite . Understanding the pharmacokinetics of this compound is crucial for optimizing dosing regimens and minimizing adverse effects.
Table 1: Metabolites of Carvedilol
Metabolite | Percentage of Dose | Description |
---|---|---|
This compound | 5.2% | Major urinary metabolite |
Cleavage Products | 2.1% | Beta-blocking side chain cleavage products |
Ring-Hydroxylated Forms | 2.9% | Hydroxylated derivatives of carvedilol |
Fecal Excretion | 60% | Total recovery of carvedilol in feces |
Therapeutic Implications
This compound has been studied for its potential therapeutic benefits, particularly in liver diseases. Research indicates that carvedilol can improve liver function in conditions such as non-alcoholic steatohepatitis (NASH) without exacerbating bile acid accumulation . This hepatoprotective effect may be partly attributed to the actions of its glucuronide metabolite.
Case Study: Carvedilol in NASH Models
In a controlled study involving mice with NASH, carvedilol administration resulted in reduced liver steatosis and inflammation. The study demonstrated that carvedilol altered bile acid profiles, leading to increased hydrophilic bile acids, which are less toxic . The role of this compound in this context warrants further investigation to understand its contribution to these protective effects.
Analytical Techniques for Study
Research on this compound often employs advanced analytical techniques to differentiate between isomeric metabolites. High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) has been utilized to identify and quantify this compound effectively. This method allows for the differentiation between O- and N-glucuronides based on their unique mass spectral signatures .
Table 2: Analytical Techniques for this compound
Technique | Application |
---|---|
HPLC/MS | Identification and quantification of metabolites |
Mass Spectrometry | Differentiation between O- and N-glucuronides |
Ion/Molecule Reactions | Structural elucidation of isomeric compounds |
Mécanisme D'action
(R,S)-Carvedilol Glucuronide exerts its effects through the process of glucuronidation, which involves the transfer of glucuronic acid to Carvedilol by UDP-glucuronosyltransferase enzymes. This process increases the water solubility of Carvedilol, facilitating its excretion from the body . The molecular targets involved in this process include the UDP-glucuronosyltransferase enzymes and the glucuronic acid component of uridine diphosphate glucuronic acid .
Comparaison Avec Des Composés Similaires
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Paracetamol Glucuronide: A major metabolite of paracetamol.
Propofol Glucuronide: A metabolite of the anesthetic propofol.
Uniqueness: (R,S)-Carvedilol Glucuronide is unique in its role as a metabolite of Carvedilol, a non-selective beta-blocker. Unlike other glucuronides, it is specifically involved in the metabolism and excretion of a cardiovascular drug, highlighting its importance in the treatment of hypertension and heart failure .
Activité Biologique
Carvedilol glucuronide is a significant metabolite of carvedilol, a non-selective beta-blocker with additional alpha-1 blocking activity. Understanding the biological activity of this compound is essential for elucidating the pharmacokinetics and pharmacodynamics of carvedilol, particularly in clinical settings involving cardiovascular diseases.
1. Metabolism and Formation
Carvedilol undergoes extensive metabolism in the liver, primarily through glucuronidation, which accounts for a substantial portion of its metabolic pathway. The glucuronidation process involves the conjugation of carvedilol with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs).
Key Findings on Glucuronidation:
- Stereoselectivity : Research indicates that there is a stereoselective aspect to the glucuronidation of carvedilol. Specifically, the (S)-enantiomer is metabolized at a faster rate compared to the (R)-enantiomer. In vitro studies using human liver microsomes showed that the values for (S)-CARV and (R)-CARV were 118 µmol/L and 24 µmol/L, respectively, with corresponding values indicating differential metabolic rates .
- Impact of Other Drugs : Amiodarone has been shown to enhance the glucuronidation of carvedilol selectively for the (R)-enantiomer, suggesting potential drug-drug interactions that could affect therapeutic outcomes .
2. Biological Activity and Pharmacodynamics
This compound retains some biological activity that can influence the pharmacological effects of carvedilol itself.
Pharmacological Effects:
- Antihypertensive Action : Carvedilol and its metabolites, including this compound, contribute to lowering blood pressure by antagonizing adrenergic receptors, thus reducing peripheral vascular resistance .
- Cardiovascular Benefits : Clinical studies have demonstrated that carvedilol improves left ventricular function and reduces mortality in patients with chronic heart failure . The role of its metabolites in these effects is still under investigation but is believed to be significant.
3. Case Studies and Clinical Implications
Several studies have explored the implications of this compound in clinical settings:
Case Study Overview:
- A multicenter trial involving chronic heart failure patients showed that carvedilol significantly improved left ventricular function and survival rates. The findings suggest that both carvedilol and its metabolites play a crucial role in therapeutic efficacy .
- Another study indicated that variations in drug metabolism due to genetic polymorphisms in UGTs could lead to differences in patient responses to carvedilol therapy, emphasizing the importance of understanding glucuronide formation .
4. Summary of Key Research Findings
5. Conclusion
This compound represents a critical component of the pharmacokinetic profile of carvedilol. Its biological activity not only impacts the drug's efficacy but also highlights the importance of considering metabolic pathways in personalized medicine approaches for treating cardiovascular diseases. Further research into the specific roles of this metabolite may provide insights into optimizing therapeutic strategies involving carvedilol.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27+,28-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVQFGCELBOSRN-VKTJNCFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678687 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114869-83-9 | |
Record name | Carvedilol glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114869839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARVEDILOL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2494I96FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.